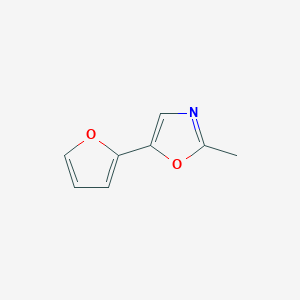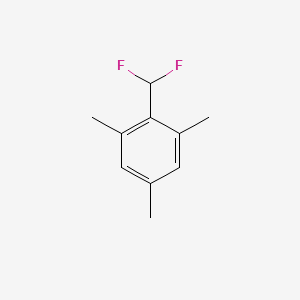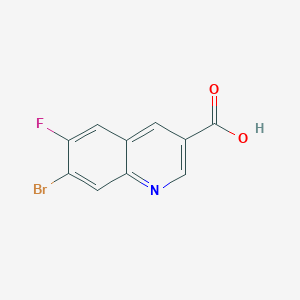
5-(2-Furyl)-2-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Furyl)-2-methyloxazole: is a heterocyclic organic compound that features both a furan ring and an oxazole ring. These structures are known for their aromatic properties and are often found in various natural products and synthetic compounds. The presence of both furan and oxazole rings in a single molecule makes this compound an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylcarbinol with formamide under acidic conditions, which leads to the formation of the oxazole ring. Another method involves the use of 2-furylmethyl ketone and an amine, followed by cyclization under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2-Furyl)-2-methyloxazole can undergo oxidation reactions, often leading to the formation of oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring into a more saturated form, such as 2-methyl-4,5-dihydrooxazole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Oxazole-2-carboxylic acid derivatives.
Reduction: 2-Methyl-4,5-dihydrooxazole.
Substitution: Various substituted furyl derivatives.
Scientific Research Applications
Chemistry: 5-(2-Furyl)-2-methyloxazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with various biological targets, making them useful in drug discovery and development.
Medicine: The medicinal applications of this compound include its use as a scaffold for the design of new pharmaceuticals. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)-2-methyloxazole and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, some derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
5-(2-Furyl)-2-hydroxybenzoic acid: Known for its inhibitory effects on glycolate oxidase.
2-(2-Furyl)benzothiazole: Studied for its electrophilic reactions and biological activities.
5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid: Targets aldose reductase and has potential therapeutic applications.
Uniqueness: 5-(2-Furyl)-2-methyloxazole stands out due to its dual aromatic ring structure, which provides unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-(furan-2-yl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C8H7NO2/c1-6-9-5-8(11-6)7-3-2-4-10-7/h2-5H,1H3 |
InChI Key |
LUZLRGDXANKCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13693912.png)



![[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene](/img/structure/B13693935.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13693938.png)

![2-Amino-6,6-dimethyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693959.png)

![2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol](/img/structure/B13693967.png)
![3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13693972.png)


